molecular formula C11H14INO5 B12844468 N-Acetyl-3-iodo-L-tyrosine Monohydrate

N-Acetyl-3-iodo-L-tyrosine Monohydrate

Cat. No.: B12844468
M. Wt: 367.14 g/mol
InChI Key: HBYKXDRMDNLYTR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-iodo-L-tyrosine Monohydrate typically involves the iodination of N-Acetyl-L-tyrosine. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, followed by purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine Monohydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.

    Biology: Employed in studies involving protein modification and labeling.

    Medicine: Investigated for its potential therapeutic applications, including as a radiolabeled compound for diagnostic imaging.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine Monohydrate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in various biochemical reactions, including halogen bonding and oxidative processes. These interactions can affect protein function and cellular pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-iodo-L-tyrosine Monohydrate is unique due to the specific positioning of the iodine atom and the presence of the acetyl group. These structural features enhance its reactivity and make it suitable for a wide range of scientific applications .

Properties

Molecular Formula

C11H14INO5

Molecular Weight

367.14 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate

InChI

InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t9-;/m0./s1

InChI Key

HBYKXDRMDNLYTR-FVGYRXGTSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.